Bodipy Cyclopamine

説明

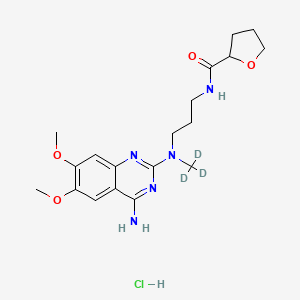

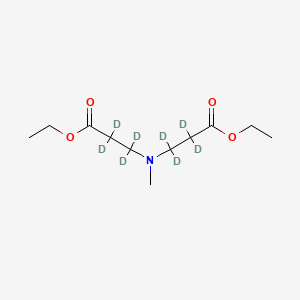

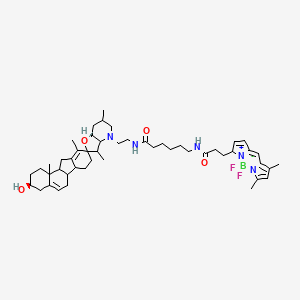

BODIPY-Cyclopamine is a fluorescent derivative of Cyclopamine . It retains potency in Shh signaling inhibition . The CAS Number is 334658-24-1 and it has a molecular weight of 841.90 .

Synthesis Analysis

Cyclopamine and its derivatives have been the focus of considerable research interest due to their potential in cancer therapeutics . The steroidal alkaloids present in the corn lily plant (Veratrum californicum) were found responsible for the induction of cyclopic-type craniofacial birth defects . Jervine and cyclopamine were two important teratogenic compounds isolated from Veratrum californicum .

Molecular Structure Analysis

The molecular structure of BODIPY-Cyclopamine has been studied using techniques such as X-ray photoelectron spectroscopy (XPS) and steady-state absorption spectroscopy . A molecular docking study has provided more detailed insights into the BODIPY-Cyclopamine binding at the atomistic level .

Chemical Reactions Analysis

BODIPY structures substituted with additional carbon–nitrogen double bonds, namely imines, hydrazones, oximes, and related derivatives have been studied for various applications . The SF5 unit in the aryl ring acts as an electron-withdrawing group .

Physical and Chemical Properties Analysis

BODIPY dyes have potent photostability and their beneficial photophysical characteristics render them effective photosensitizers . The absorption spectra of the studied BODIPY dyes were recorded in the range from 200 to 1000 nm at room temperature .

科学的研究の応用

Photo-Inactivation Against Cancer Cells : BODIPY derivatives have been synthesized with Ru(ii) complexes, showing potential as photosensitizers in photodynamic therapy (PDT) and as photoactivated chemotherapy (PACT) agents. They demonstrated enhanced cytotoxicities against human ovarian adenocarcinoma cells under irradiation (Wang et al., 2015).

Mitochondria-Targeted Photodynamic Anticancer Agents : A cyclometalated Fe(II) complex with BODIPY moiety was developed for mitochondria-targeted PDT, showing significant photocytotoxicity in HeLa cells with low dark toxicity (L. Tabrizi, 2018).

Multimodal Tools for Life Sciences : Metal-based BODIPY derivatives have been employed for developing BODIPY-based theranostics, multimodal imaging probes, and PDT sensitizers (Bertrand et al., 2018).

Triplet Excited State Applications : The triplet excited state of BODIPY is crucial for PDT, photocatalysis, and triplet-triplet annihilation upconversion. Methods for production, modulation, and application of this state have been explored (Zhao et al., 2015).

Aggregation-Induced Emission : Research on AIE-type BODIPYs focuses on the design, synthesis, and applications, exploring the structure-activity relationship for fluorescent materials (Liu et al., 2019).

Photodynamic Therapy Application : BODIPY and its derivatives, due to their photophysical properties, are used in photodynamic therapy for medical treatment, energy, and environmental protection (Zhang et al., 2021).

Medical Diagnostics and Treatment : BODIPY fluorophores are used in molecular sensorics, including sensing of biomolecules and bioprocesses, and are integrated into drug carriers for cancer treatment (Marfin et al., 2017).

BODIPYs in PDT and Imaging : BODIPY molecules have shown potential in PDT, requiring structural modifications for improved cell targeting or photoactivity efficiency (Malacarne et al., 2022).

Molecular Imaging and Theranostic Applications : BODIPYs and aza-BODIPYs have been employed in molecular imaging and show potential for future in vivo and clinical applications (Bodio et al., 2019).

Photostable Photosensitizers : A novel BODIPY-based photosensitizer was developed, showcasing stronger singlet oxygen luminescence emission and higher photostability compared to traditional photosensitizers (Yogo et al., 2005).

作用機序

Target of Action

Bodipy Cyclopamine is a fluorescently labeled ligand for the Smoothened (SMO) receptor . The SMO receptor is a G protein-coupled receptor (GPCR) that mediates hedgehog signaling . This signaling is essential during embryonic patterning and development, and dysfunction of SMO signaling is causative in the development of diverse tumors .

Mode of Action

This compound interacts with its target, the SMO receptor, by binding to it . The activation of SMO is regulated by the Patch protein . This compound can displace the binding of other ligands to both wild-type SMO and mutant SMO-D473H . This interaction leads to changes in the conformation and activity of the SMO receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . This pathway is mediated by the SMO receptor and is a fundamental regulator of organogenesis in developing embryos and tissue integrity in mature organisms . Overactive SMO signaling is oncogenic . This compound’s interaction with the SMO receptor can inhibit this overactive signaling .

Pharmacokinetics

It is known that this compound can bind to the smo receptor and this binding can be detected using the nanobret (nanofluorescein bioluminescence resonance energy transfer) technique . This technique allows for sensitive detection of the resonance energy transfer between SMO and this compound, which can be used for high-throughput screening and kinetic analysis .

Result of Action

The binding of this compound to the SMO receptor can lead to changes in the activity of the receptor and the downstream signaling pathways . This can result in the inhibition of overactive SMO signaling, which is associated with tumorigenesis . Therefore, this compound has potential therapeutic applications in the treatment of cancers associated with overactive SMO signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands can affect the binding of this compound to the SMO receptor . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can also influence the action of this compound . .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Bodipy Cyclopamine plays a significant role in biochemical reactions, particularly in the Hedgehog (Hh) signaling pathway . It interacts with the Smoothened (SMO) receptor, a key protein in the Hh pathway . The nature of these interactions involves the competitive binding of this compound to the Cyclopamine binding site on the SMO protein .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the Hh signaling pathway . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the SMO receptor . It competes for the Cyclopamine binding site on the SMO protein, thereby inhibiting the activation of the Hh signaling pathway .

Metabolic Pathways

This compound is involved in the Hh signaling pathway . It interacts with the SMO receptor, a key enzyme in this pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with the SMO receptor

特性

IUPAC Name |

N-[2-[(3S,7'aR)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRECBXTRAUSE-QEXJUGOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(CC5C4C(C6(O5)CCC7C8CC=C9CC(CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(C[C@@H]5C4C(C6(O5)CCC7C8CC=C9C[C@H](CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70BF2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747204 | |

| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334658-24-1 | |

| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。